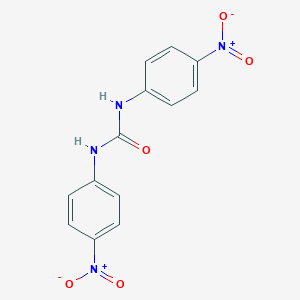

1,3-Bis(4-nitrophenyl)urea

Overview

Description

Synthesis Analysis

A general method for the preparation of bis-ureas from bis(o-nitrophenyl) carbonate involves directional urea synthesis by sequential amine addition. Initially, bis(o-nitrophenyl) carbonate reacts with benzylamine to form benzyl-o-nitrophenyl carbamate; subsequently, the carbamate reacts with diamines in toluene to yield bis-ureas (Turoczi et al., 2008).

Molecular Structure Analysis

1,3-Bis(m-nitrophenyl)urea exists in two polymorphic forms, α and β, exhibiting different colors and second-order non-linear optical properties due to their different molecular conformations and hydrogen-bonding interactions. The β-form crystallizes in a non-centrosymmetric space group, while the α-form in a centrosymmetric space group, with both forms showing a good agreement in bond distances and angles but adopting quite different molecular conformations (Huang et al., 1995).

Chemical Reactions and Properties

1,3-Bis(4-nitrophenyl)urea interacts through hydrogen bonding with various oxoanions in solution to form complexes of varying stability. The interaction with fluoride ions first establishes a hydrogen-bonding interaction, then induces urea deprotonation due to the formation of HF2-. This reaction pathway is indicative of the compound's ability to form stable complexes and its reactivity towards specific anions (Boiocchi et al., 2004).

Physical Properties Analysis

The polymorphic nature of 1,3-bis(m-nitrophenyl)urea significantly influences its physical properties, including color change and non-linear optical properties, which are attributed to the twisted conformation between the nitro and urea groups. The structural comparisons of the polymorphs provide insights into the relationship between molecular conformation and physical properties (Huang et al., 1995).

Chemical Properties Analysis

The binding energies and thermodynamic properties of this compound with various anions were determined, highlighting its selective affinity for certain anions. This selectivity is based on hydrogen-bond distances, indicating the compound's potential as an anion receptor. The study also reveals the two-point hydrogen-bonding interactions formed with these anions, showcasing its chemical properties and interactions at the molecular level (Wanno et al., 2009).

Scientific Research Applications

DNA Binding

A metal derivative of 1,3-bis(4-nitrophenyl)urea effectively binds to DNA in an intercalative mode, influencing oligonucleotide hydrogen bonding and solvent accessible surface (Ajloo et al., 2015).

Anti-Inflammatory Potential

this compound shows promise as an anti-inflammatory agent by inhibiting COX-1 and TNF-α, with fewer hepatotoxic side effects and potential as an analgesic (Harahap et al., 2021).

Anion Receptor

It acts as an anion receptor, forming complexes through hydrogen-bonding interactions and exhibiting varied binding energies for different anions (Wanno et al., 2009).

Biomedical Applications

Bis-(p-nitrophenyl)ureidodecalin anion carriers are being explored for biomedical uses due to their high affinities for anions and selective binding based on anion hydrogen bond acceptor strength and receptor geometry (Jurček et al., 2018).

Polymer Synthesis

This compound is crucial in the synthesis of polyurethanes and polyureas, which have various applications (Turoczi et al., 2008).

Cancer Research

N,N'-diarylureas, including this compound, have shown potential as anti-cancer agents by inhibiting translation initiation and reducing cancer cell proliferation (Denoyelle et al., 2012).

Biodegradable Plastics

Novel biodegradable regular poly(ester urethane)s and poly(ester urea)s based on this compound have been synthesized, showing potential for use in biodegradable plastics and biomaterials (KartvelishviliTamara et al., 1997).

Self-Healing Materials

It plays a role in the design of self-healing poly(urea-urethane) elastomers, which can heal at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The antibacterial activities of 1,3-Bis(4-nitrophenyl)urea and its metal complexes were examined against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) . It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions in leveraging these properties for medicinal applications.

properties

IUPAC Name |

1,3-bis(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043761 | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

587-90-6 | |

| Record name | 4,4′-Dinitrocarbanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDD210E75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

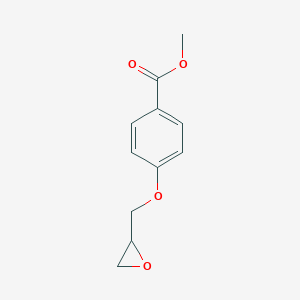

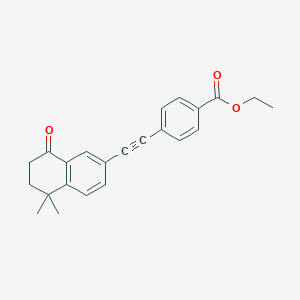

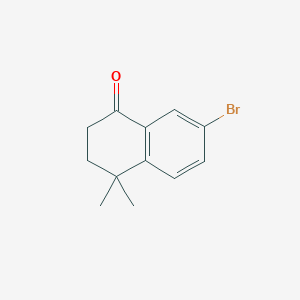

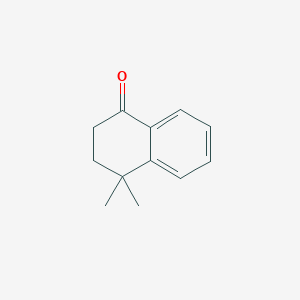

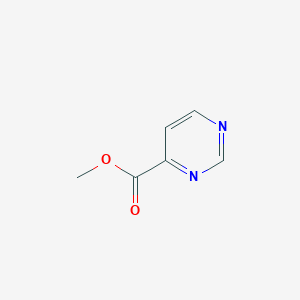

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-bis(4-nitrophenyl)urea interact with anions, and what factors influence this interaction?

A: this compound acts as a hydrogen bond donor, interacting with various anions through its urea NH groups. [, ] The strength of this interaction depends on the anion's basicity. For instance, stronger bases like acetate (CH3COO-) form more stable complexes than weaker bases like nitrate (NO3-). [] Interestingly, fluoride (F-) initially forms a strong hydrogen-bonded complex but can deprotonate the urea at higher concentrations due to the formation of stable bifluoride (HF2-) ions. []

Q2: Can computational methods provide insights into the anion recognition properties of this compound?

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of this compound with anions in different solvents. [] These simulations revealed stronger interactions with oxyanions compared to halide anions in water. [] In acetonitrile, a less polar solvent, the interactions with all tested anions were significantly stronger, suggesting solvent polarity plays a crucial role in anion recognition. []

Q3: What is the structural characterization of this compound?

A: While the provided abstracts lack specific spectroscopic data, we can deduce some information. This compound's molecular formula is C13H10N4O5, and its molecular weight is 302.25 g/mol. [] The compound is characterized as forming bright yellow complexes with various oxoanions in acetonitrile solution. [] Further structural details can be found in its crystal structure, which has been determined for its complex with tetrabutylammonium hydrogencarbonate ([Bu4N][1.HCO3]). []

Q4: Are there any known biological applications of this compound?

A: this compound is a component of the anticoccidial drug nicarbazin, used in poultry treatment. [] This suggests potential biological activity, but the provided research focuses on its analytical detection in eggs rather than its mechanism of action. [] Separately, a study investigated the antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes. [] This derivative exhibited promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing antibacterial agents based on this scaffold. []

Q5: What analytical methods are used to study this compound?

A: Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) is a key technique for analyzing this compound, particularly in complex matrices like eggs. [] This method offers high sensitivity, enabling the detection and quantification of trace amounts of the compound. [] Additionally, techniques like UV-Vis spectroscopy, NMR, and FTIR are likely employed for its characterization, though specific data is not provided in the abstracts. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)